1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide
Overview
Description
1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide, also known as DCP-OH-Pyr, is a synthetic compound that belongs to the pyridazine class of heterocyclic compounds. It has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. DCP-OH-Pyr has been used in a variety of scientific research studies to investigate its potential as a therapeutic agent, as well as its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Reactions
The research on compounds similar to "1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide" often focuses on synthesizing novel heterocyclic compounds with potential biological activities. For instance, studies have synthesized and evaluated the biological activities of pyridazine derivatives, highlighting the importance of these compounds in developing new pharmaceuticals and agrochemicals (Bergmann et al., 1990), (Kozminykh et al., 2002).
Biological Evaluation and Applications
Many of these studies extend beyond synthesis to evaluate the biological activities of synthesized compounds. For example, certain pyridazine and pyrazoline analogues have been synthesized and assessed for their anti-inflammatory effects, mediated by inhibition of phospholipase A2, indicating their potential as nonsteroidal anti-inflammatory drugs (Lokeshwari et al., 2017). This showcases the application of these compounds in addressing inflammatory diseases and possibly other conditions.
Antimicrobial and Antifungal Activities
Compounds structurally related to "1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide" have been synthesized and found to possess antimicrobial and antifungal activities. These findings support the utility of these compounds in developing new antimicrobial agents, which could be crucial in combating drug-resistant infections (Patel et al., 2010), (Bildirici et al., 2007).
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O3/c12-5-1-2-7(6(13)3-5)16-9(18)4-8(17)10(15-16)11(14)19/h1-4,17H,(H2,14,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQWFHRCYOEDLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C(=O)C=C(C(=N2)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601145691 | |
Record name | 1-(2,4-Dichlorophenyl)-1,6-dihydro-4-hydroxy-6-oxo-3-pyridazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601145691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide | |
CAS RN |
320419-41-8 | |
Record name | 1-(2,4-Dichlorophenyl)-1,6-dihydro-4-hydroxy-6-oxo-3-pyridazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320419-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dichlorophenyl)-1,6-dihydro-4-hydroxy-6-oxo-3-pyridazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601145691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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